The Nuclear Magnetic Resonance spectroscopic analysis of 1-butylcyclobutane-1-carboxylic acid provides detailed insights into the molecular structure through both proton and carbon-13 techniques. In proton Nuclear Magnetic Resonance spectroscopy, the cyclobutane ring protons are expected to appear in the range of 1.8 to 2.5 parts per million, reflecting the characteristic downfield shift observed for cyclobutane systems compared to larger cycloalkanes [1]. The unique electronic environment of the four-membered ring contributes to this distinctive chemical shift pattern, with the ring strain affecting the magnetic shielding of the protons [1].
The butyl substituent chain exhibits characteristic multipicity patterns with the terminal methyl group appearing as a triplet around 0.9 parts per million, while the methylene protons of the butyl chain resonate between 1.0 to 2.0 parts per million [2] [3]. The carboxylic acid proton demonstrates the expected broad singlet in the range of 10 to 12 parts per million, typical for carboxylic acid functional groups [3]. This significant downfield shift results from the deshielding effect of the electronegative oxygen atoms and the hydrogen bonding interactions characteristic of carboxylic acids.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon resonance in the characteristic range of 170 to 180 parts per million, consistent with carboxylic acid carbonyl carbons [2]. The cyclobutane ring carbons appear in the aliphatic region between 20 to 50 parts per million, while the butyl chain carbons show progressive chemical shifts from approximately 10 parts per million for the terminal methyl to higher values for the methylene carbons closer to the ring [2].
Infrared spectroscopic analysis provides crucial information about the functional groups present in 1-butylcyclobutane-1-carboxylic acid. The carbonyl stretch of the carboxylic acid group appears as a strong absorption in the range of 1700 to 1725 wavenumbers, which is characteristic for aliphatic carboxylic acids [4] [5]. This frequency range reflects the electron-withdrawing nature of the carboxyl group and the lack of conjugation with aromatic systems.
The hydroxyl group of the carboxylic acid exhibits a broad absorption band spanning from 2500 to 3300 wavenumbers, typical of the hydrogen-bonded carboxylic acid functional group [4]. This broad absorption pattern results from the extensive hydrogen bonding networks formed by carboxylic acids in both solution and solid state. Additional characteristic absorptions include carbon-hydrogen stretching vibrations of the cyclobutane ring and butyl chain appearing in the range of 2850 to 3000 wavenumbers [5].
Infrared studies of related cyclobutanecarboxylic acid systems have demonstrated the presence of conformational isomerism and hydrogen bonding involving carbon-hydrogen bonds [5]. The vibrational frequencies provide evidence for intramolecular and intermolecular association patterns that influence the physical properties of the compound.
Mass spectrometric analysis of 1-butylcyclobutane-1-carboxylic acid yields a molecular ion peak at mass-to-charge ratio 156, corresponding to the molecular weight of 156.22 atomic mass units . The fragmentation pattern typically involves loss of the carboxylic acid functional group, resulting in characteristic fragment ions. Common fragmentation pathways include alpha-cleavage adjacent to the carboxyl group and ring-opening reactions of the strained cyclobutane system [7].
The exact mass determination by high-resolution mass spectrometry provides 156.115029749 atomic mass units, enabling precise molecular formula confirmation . The fragmentation behavior reflects the inherent instability of the cyclobutane ring under ionization conditions, leading to characteristic ring-opening products that aid in structural identification.
The thermochemical characterization of 1-butylcyclobutane-1-carboxylic acid reveals important stability parameters essential for handling and storage considerations. The compound exhibits a molecular weight of 156.22 grams per mole, calculated from its molecular formula C₉H₁₆O₂ [8] [9]. While specific melting point data for this compound remains experimentally undetermined, structural analogs of cyclobutane carboxylic acids suggest moderate melting points influenced by hydrogen bonding interactions.
The estimated boiling point falls within the range of 200 to 250 degrees Celsius, based on comparisons with structurally related cycloalkane carboxylic acids [10]. This relatively high boiling point reflects the hydrogen bonding capabilities of the carboxylic acid functional group and the molecular weight contribution of the butyl substituent. The density is estimated to be between 1.0 to 1.1 grams per cubic centimeter, consistent with similar aliphatic carboxylic acid compounds [10].
Thermal stability analysis indicates that 1-butylcyclobutane-1-carboxylic acid maintains structural integrity below 250 degrees Celsius, with thermal decomposition occurring at higher temperatures [11] [12]. The cyclobutane ring system exhibits characteristic thermal behavior, with ring strain contributing to thermal instability at elevated temperatures. Studies on cyclobutane thermal decomposition demonstrate that the four-membered ring undergoes homogeneous, unimolecular reactions at high temperatures, typically above 400 degrees Celsius [11] [12].
The activation energy for cyclobutane ring opening in related systems has been determined to be approximately 62.5 kilocalories per mole, indicating substantial thermal stability under normal storage and handling conditions [12]. The presence of the carboxylic acid functional group may influence the thermal decomposition pathways, potentially providing alternative reaction channels compared to unsubstituted cyclobutane.
Temperature-dependent stability studies suggest that the compound should be stored at temperatures between 2 to 8 degrees Celsius to maintain long-term stability [8] [13]. This storage temperature range minimizes potential degradation reactions while preventing crystallization issues that might occur at lower temperatures.
Differential Scanning Calorimetry analysis would provide valuable insights into phase transition temperatures and thermal events. The expected thermal behavior includes an endothermic melting transition followed by potential thermal decomposition at elevated temperatures [14] [15]. The heat capacity and enthalpy changes associated with phase transitions contribute to understanding the compound's thermal behavior under various conditions.
The solubility behavior of 1-butylcyclobutane-1-carboxylic acid in organic solvent systems reflects the amphiphilic nature of the molecule, containing both hydrophobic alkyl regions and a hydrophilic carboxylic acid functional group. In chloroform, a moderately polar solvent with a polarity index of 4.1, the compound exhibits good solubility due to the similar polarity characteristics and the ability of chloroform to interact favorably with both the alkyl chain and carboxylic acid moiety [13] [10].
Methanol represents an excellent solvent system for this compound, demonstrating good solubility characteristics attributed to the hydrogen bonding capability between the protic solvent and the carboxylic acid functional group [13] [10]. The polar protic nature of methanol, with a polarity index of 5.1, facilitates strong intermolecular interactions that overcome the hydrophobic contributions of the butyl and cyclobutane portions of the molecule.
In contrast, hexane, representing a non-polar solvent environment with a polarity index of 0.1, shows limited solubility for 1-butylcyclobutane-1-carboxylic acid [16] [17]. While the hydrocarbon portions of the molecule exhibit compatibility with the non-polar environment, the carboxylic acid functional group significantly restricts solubility due to the inability of hexane to participate in hydrogen bonding interactions [17].
Dimethyl sulfoxide, characterized by high polarity with an index of 7.2, demonstrates good solubility characteristics for the compound [13]. The highly polar nature of dimethyl sulfoxide favors dissolution of the carboxylic acid functional group through dipole-dipole interactions, while the aprotic character prevents competitive hydrogen bonding that might otherwise limit solubility.
Ethyl acetate, with a moderate polarity index of 4.4, provides moderate solubility characteristics for 1-butylcyclobutane-1-carboxylic acid [18]. The ester-like environment of ethyl acetate offers favorable interactions with the carboxylic acid group while maintaining reasonable compatibility with the alkyl substituents. This solvent system represents a balanced environment for dissolution of amphiphilic carboxylic acid compounds.
The partition behavior between different solvent systems provides insights into the compound's distribution characteristics. Diethyl ether, with a relatively low polarity index of 2.8, exhibits limited to moderate solubility, reflecting moderate compatibility with the alkyl chain components while showing restricted interaction with the carboxylic acid functional group [18].
Studies on carboxylic acid solubility demonstrate that water-enhanced solubility occurs in certain organic solvents, where increasing water content in the organic phase remarkably increases acid solubility [16]. This phenomenon suggests potential applications in extraction and purification processes for 1-butylcyclobutane-1-carboxylic acid, particularly in Lewis-base solvents that exhibit carbonyl functional groups [16].
The crystallographic analysis of 1-butylcyclobutane-1-carboxylic acid reveals important structural features related to molecular packing and intermolecular interactions. The compound is expected to adopt a point group symmetry of C₁, reflecting the absence of symmetry elements due to the asymmetric substitution pattern on the cyclobutane ring [19] [20]. This low symmetry results from the combined effects of the butyl substituent and carboxylic acid functional group, which create an inherently asymmetric molecular environment.
The cyclobutane ring adopts a puckered, non-planar conformation to relieve ring strain, consistent with general cyclobutane ring behavior [21] [19] [20]. Studies on related cyclobutanedicarboxylic acid systems demonstrate that the four-membered ring exhibits characteristic puckering with one carbon atom displaced from the plane of the other three ring atoms [19] [20]. This conformational feature reflects the inherent strain in four-membered rings and their tendency to adopt non-planar geometries to minimize angle strain.
Crystallographic parameters derived from analogous cyclobutane carboxylic acid systems indicate carbon-carbon bond lengths in the range of 1.54 to 1.56 Angstroms within the cyclobutane ring [19] [20]. The internal ring angles are characteristically acute, ranging from 88 to 90 degrees, which is significantly smaller than the tetrahedral angle due to the constraints imposed by the four-membered ring geometry [19] [20].
The ring deformation parameters demonstrate that the cyclobutane system deviates from ideal symmetry, with the substituted carbon atom showing displacement from the plane defined by the other ring atoms [20]. This structural distortion is approximately 0.40 Angstroms in related systems, reflecting the balance between ring strain relief and substituent interactions [20].
The molecular packing arrangement is dominated by hydrogen bonding interactions characteristic of carboxylic acid functional groups. The compound forms typical carboxylic acid dimers through intermolecular hydrogen bonding, with oxygen-oxygen contact distances of approximately 2.65 Angstroms [20]. These hydrogen-bonded dimers represent the fundamental building blocks of the crystal structure, with each acid group participating in hydrogen bonding interactions through inversion center symmetry [20].
The presence of hydrogen bonding involving carbon-hydrogen bonds has been observed in related cyclobutanecarboxylic acid systems, suggesting additional weak intermolecular interactions that contribute to crystal stability [5]. These secondary interactions complement the primary carboxylic acid hydrogen bonding and influence the overall packing efficiency.
The predicted molecular packing arrangement involves layered structures that accommodate both hydrophobic and hydrophilic interactions [21] [20]. The amphiphilic nature of 1-butylcyclobutane-1-carboxylic acid promotes segregation of hydrophobic alkyl regions and hydrophilic carboxylic acid functional groups within the crystal structure. This organization maximizes favorable interactions while minimizing unfavorable contacts between dissimilar molecular regions.
The packing efficiency reflects the balance between hydrogen bonding directionality of the carboxylic acid groups and the space-filling requirements of the butyl substituents. Crystal packing analysis of related systems demonstrates that the molecular arrangement accommodates both the geometric constraints of the cyclobutane ring and the hydrogen bonding preferences of the carboxylic acid functional group [21] [20].